6-chloro-7-fluoro-1H-indole
Overview
Description
“6-chloro-7-fluoro-1H-indole” is a chemical compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
. This indicates the presence of chlorine and fluorine atoms at the 6th and 7th positions respectively on the indole ring.
Scientific Research Applications
Synthesis and Functionalization
6-chloro-7-fluoro-1H-indole is a structural component of many biologically active compounds, and its synthesis and functionalization have been extensively studied. Palladium-catalyzed reactions have emerged as a pivotal method for the synthesis of indole derivatives, offering a versatile approach to complex molecules with minimal waste (Cacchi & Fabrizi, 2005). This methodology provides access to a broad range of functionalities applicable in pharmaceuticals and fine chemicals.
Photoreactivity and Fluorophores
The photoreaction of indole derivatives with halocompounds has been explored for generating new fluorophores and unique modifications. Studies have shown that photoreaction with chloroform and other trihalocompounds produces redshifted fluorescence, indicating potential for fluorescent detection of proteins and the development of novel protein labeling strategies (Ladner et al., 2014).
Environmental Applications
Indole derivatives, including this compound, have found applications in environmentally friendly materials. For instance, indole-based acrylic metal salt resins have demonstrated good antibacterial properties and the ability to inhibit algae attachment, making them promising for antifouling coatings in marine environments (Chunhua et al., 2020).
Molecular Dynamics and Interaction Studies
Indole derivatives are also used in studying molecular dynamics and interactions. Solvatochromic fluorophores derived from indole structures have been employed to monitor protein interactions and dynamics, offering insights into the biochemistry of proteins and their interactions within complex systems (Loving, Sainlos, & Imperiali, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
6-Chloro-7-Fluoro-1H-Indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The presence of halogen atoms (chlorine and fluorine) in the compound could potentially enhance its binding affinity and selectivity towards its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEAQMMQYFSXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-04-3 | |
Record name | 6-chloro-7-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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